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molecular formula C12H16Cl2O3 B1607801 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene CAS No. 98919-15-4

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Cat. No. B1607801
M. Wt: 279.16 g/mol
InChI Key: LVANXKPFPPBKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558134

Procedure details

Potassium hydroxide (66 g) and 3,4-dichlorophenol (163 g) were placed in a reaction flask equipped with a distillation head, dropping funnel, thermometer and mechanical stirrer. This mixture was gradually heated to achieve solution and then 250 g of chloroacetaldehyde diethyl acetal was added while the temperature was maintained at 90° C. After the addition was complete, the temperature was allowed to increase in order to distill off water and unreacted chloroacetaldehyde diethyl acetal. The distillate separated into layers which were recovered by conventional techniques. The lower layer was dried and subsequently returned to the reaction flask where it was heated (without distillation) at 190° C. for 2 hours. The contents of the reaction flask were cooled to room temperature and poured into an ice-water mixture and extracted with methylene chloride. The methylene chloride solution was washed with 300 ml of 2N NaOH, dried, and distilled. After removal of the starting material, 276.3 g of the desired, 3,4-dichlorophenoxyacetaldehyde diethyl acetal was obtained, b.p. 125° C. (0.04 mm Hg).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[Cl:10].[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13]>>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:11][C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
163 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)OC(CCl)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a distillation head
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was gradually heated
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to increase in order
DISTILLATION
Type
DISTILLATION
Details
to distill off water and unreacted chloroacetaldehyde diethyl acetal
CUSTOM
Type
CUSTOM
Details
The distillate separated into layers which
CUSTOM
Type
CUSTOM
Details
were recovered by conventional techniques
CUSTOM
Type
CUSTOM
Details
The lower layer was dried
TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
(without distillation) at 190° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reaction flask were cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into an ice-water mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed with 300 ml of 2N NaOH
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
After removal of the starting material, 276.3 g of the

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=C(C=C1)Cl)Cl)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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